Cas no 452972-11-1 (2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine)
2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloropyridine-3-boronic acid pinacol ester
- 2-CHLORO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRIDINE
- 2-Chloro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
- 2-CHLORO-3-PYRIDINEBORONIC ACID PINACOL ESTER
- 2-CHLOROPYRIDINE-3-BORONIC ACID, PINACOL ESTER
- 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- PubChem16529
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 2-(2-Chloropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2]dioxaborolan-2-yl)-pyridine
- 2-Chloro-3-(4
- 2-CHLOROPYRIDIN-3-YLBORONIC ACID PINACOL ESTER
- 2-[(2-Chloro)pyridin-3-yl]-4,4',5,5'-tetramethyl-1,3-dioxaborolane
- BCP12675
- EN300-1706266
- A25326
- 452972-11-1
- AC-26259
- XFZFMAUUZHBQSS-UHFFFAOYSA-N
- FT-0660350
- DTXSID60476863
- CS-W000935
- 2-chloro-3-pyridine boronic acid pinacol ester
- AKOS015960301
- Z2044787103
- AM20051190
- SY034521
- AB17426
- 2-Chloro-3-pyridineboronic acid pinacol ester;2-(2-Chloro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2]dioxaborolan-2-yl)-pyridine;2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- MFCD04039873
- AS-3114
- 2-Chloro-3-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)pyridine
- 2-Chloro-3-pyridineboronic acid pinacol ester, 97%
- (2-CHLOROPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- STL555900
- DB-355542
- BBL102101
- 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
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- MDL: MFCD04039873
- Inchi: 1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3
- InChI Key: XFZFMAUUZHBQSS-UHFFFAOYSA-N
- SMILES: ClC1C(B2OC(C)(C)C(C)(C)O2)=CC=CN=1
Computed Properties
- Exact Mass: 239.08800
- Monoisotopic Mass: 239.088437
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 31.4
Experimental Properties
- Color/Form: Open die
- Density: No data available
- Melting Point: 34-38 °C
- Boiling Point: 335.1°C at 760 mmHg
- Flash Point: No data available
- Refractive Index: 1.505
- PSA: 31.35000
- LogP: 2.03420
- Solubility: Not determined
- Vapor Pressure: No data available
2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Pricemore >>
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452972-11-1 | 98% | 5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JU616-5g |
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452972-11-1 | 98% | 5g |
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2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine |
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108.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JU616-250mg |
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452972-11-1 | 98% | 250mg |
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2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Suppliers
2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
Introduction to 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine (CAS No. 452972-11-1)
2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine, identified by its CAS number 452972-11-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. The presence of a chloro substituent on the pyridine ring and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
The pyridine core is a heterocyclic aromatic compound that serves as a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets. The introduction of a chloro group at the 2-position increases the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. On the other hand, the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a boronic acid equivalent and is crucial for participating in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds and have been extensively used in the development of novel pharmaceuticals.
In recent years, boronic acid derivatives have been increasingly employed in drug discovery and development due to their versatility and efficiency in forming stable biaryl or heteroaryl bonds. The compound CAS No. 452972-11-1 has been utilized in various synthetic protocols to generate complex molecules with potential therapeutic applications. For instance, it has been employed in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to introduce this compound into a molecular framework allows for fine-tuning of pharmacokinetic properties and target specificity.
One of the most notable applications of 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is in the preparation of small-molecule probes for biochemical studies. These probes are essential for understanding the mechanisms of various biological pathways and have been instrumental in identifying new drug targets. The compound's reactivity with other boronic acids or alkenes through cross-coupling reactions enables the creation of diverse chemical libraries for high-throughput screening.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The use of palladium catalysts in cross-coupling reactions is particularly important for achieving high yields and selectivity. Recent advancements in catalytic systems have further improved the efficiency of these reactions, making them more accessible for industrial applications. Additionally, green chemistry principles have been increasingly integrated into synthetic protocols to minimize waste and reduce environmental impact.
From a computational chemistry perspective, understanding the electronic properties of 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is crucial for designing effective synthetic routes. Density functional theory (DFT) calculations have been employed to study the electronic structure and reactivity of this compound. These studies have provided insights into how different substituents influence the electronic properties and have guided the development of novel catalysts and reaction conditions.
The pharmaceutical industry has also explored the potential of this compound as a building block for antiviral and antibacterial agents. Its structural features allow for interactions with viral proteases and enzymes involved in bacterial metabolism. By modifying its chemical framework through cross-coupling reactions, researchers can generate analogs with enhanced biological activity. This approach has been particularly successful in developing inhibitors against drug-resistant pathogens.
In conclusion,CAS No. 452972-11-1 represents a versatile intermediate that plays a pivotal role in modern synthetic chemistry. Its utility in constructing complex molecules through cross-coupling reactions has made it an indispensable tool for pharmaceutical research and development. As our understanding of chemical transformations continues to evolve,this compound will undoubtedly remain at the forefront of innovation,contributing to advancements across multiple scientific disciplines.
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